BCN-PEG3-Val-Cit

ADC aggregation SEC analysis hydrophobic payload masking

BCN-PEG3-Val-Cit is a heterobifunctional ADC linker with BCN strained alkyne for SPAAC click chemistry, PEG3 spacer for aqueous solubility and aggregation reduction, and Val-Cit dipeptide for cathepsin B-cleavable intracellular release. Choose this linker for azide-functionalized antibodies, homogeneous ADCs with controlled DAR, and PROTAC synthesis. Endo-BCN enables fluorescence-quenched probes. Note 36% premature cleavage in mouse plasma; parallel stability assessments recommended.

Molecular Formula C31H51N5O10
Molecular Weight 653.8 g/mol
Cat. No. B8104184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBCN-PEG3-Val-Cit
Molecular FormulaC31H51N5O10
Molecular Weight653.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2
InChIInChI=1S/C31H51N5O10/c1-21(2)27(28(38)35-25(29(39)40)10-7-12-33-30(32)41)36-26(37)11-14-43-16-18-45-19-17-44-15-13-34-31(42)46-20-24-22-8-5-3-4-6-9-23(22)24/h21-25,27H,5-20H2,1-2H3,(H,34,42)(H,35,38)(H,36,37)(H,39,40)(H3,32,33,41)/t22?,23?,24?,25-,27-/m0/s1
InChIKeyRMZPLJIZEJSIEM-OKKIFYCISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BCN-PEG3-Val-Cit ADC Linker: Bicyclononyne-Strained Alkyne with Val-Cit Dipeptide for Cathepsin B-Responsive Bioconjugation


BCN-PEG3-Val-Cit is a heterobifunctional ADC linker that integrates a bicyclo[6.1.0]nonyne (BCN) strained alkyne moiety, a triethylene glycol (PEG3) hydrophilic spacer, and a valine-citrulline (Val-Cit) dipeptide cleavage sequence. The BCN group enables copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) for bioorthogonal conjugation to azide-functionalized antibodies or targeting ligands [1], while the Val-Cit sequence undergoes specific proteolytic cleavage by lysosomal cathepsin B to enable intracellular payload release [2]. The PEG3 spacer confers aqueous solubility and reduces aggregation propensity of ADC constructs [3]. This linker is deployed in antibody-drug conjugate (ADC) development and PROTAC synthesis, with the BCN-SPAAC mechanism offering orthogonal reactivity distinct from maleimide-thiol or NHS-amine coupling chemistries .

Why BCN-PEG3-Val-Cit Cannot Be Simply Substituted with Standard Maleimide-Val-Cit-PAB Linkers in ADC Design


Generic substitution between ADC linker classes fails because the conjugation chemistry dictates the required antibody engineering strategy and ultimately the site-specificity and homogeneity of the final ADC. BCN-PEG3-Val-Cit employs SPAAC click chemistry that requires an azide-functionalized antibody, whereas standard maleimide-containing linkers (e.g., MC-Val-Cit-PAB) rely on native or engineered cysteine thiols. These distinct coupling mechanisms produce ADCs with fundamentally different drug-to-antibody ratio (DAR) distributions, conjugation site occupancy, and linker stability profiles [1]. Moreover, the absence of a PAB self-immolative spacer in BCN-PEG3-Val-Cit necessitates direct conjugation of the payload via an ester or carbonate linkage, which alters release kinetics and payload scope relative to PAB-containing analogs [2]. The PEG3 spacer in BCN-PEG3-Val-Cit provides a quantifiable hydrophilicity advantage over non-PEGylated Val-Cit linkers that translates to reduced aggregation in SEC analysis [3].

Quantitative Comparative Evidence for BCN-PEG3-Val-Cit Linker Selection: Aggregation Reduction, Conjugation Kinetics, and Solubility Advantage


PEG3-Val-Cit Linkers Reduce ADC Aggregation by up to 99.5 Percentage Points Relative to Non-PEGylated Val-Cit-PAB Linkers

BCN-PEG3-Val-Cit incorporates a PEG3 spacer that confers significant hydrophilicity relative to non-PEGylated Val-Cit-PAB linkers. Comparative analysis of ADCs constructed with identical trastuzumab antibodies and pyrene payloads demonstrates that linear Val-Cit-PAB linkers (Mc-VC-PAB-pyrene) exhibit 100% aggregation by SEC, whereas PEG-containing linker architectures of the same payload class show aggregation levels of ≤0.5% [1]. The cLogP differential between PEG3-Val-Cit class linkers and linear VC-PAB linkers is substantial: the linear VC-PAB linker-payload construct has a cLogP of 4.31, while PEG-modified constructs achieve cLogP reductions to 1.06–2.21 [1]. The hydrophilic PEG spacer increases solubility in aqueous media .

ADC aggregation SEC analysis hydrophobic payload masking

BCN SPAAC Reaction Kinetics: Second-Order Rate Constants of 0.28 M⁻¹s⁻¹ to 2.9 M⁻¹s⁻¹ Enable Efficient Bioorthogonal Conjugation

The BCN group in BCN-PEG3-Val-Cit undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with second-order rate constants comparable to or exceeding those of DBCO, depending on the azide partner. In head-to-head measurements with a positively charged azidoamino acid substrate, BCN achieves a k₂ of 0.28 M⁻¹ s⁻¹ compared to DBCO at 0.34 M⁻¹ s⁻¹ [1]. Notably, when reacted with electron-deficient aryl azides, BCN SPAAC kinetics accelerate substantially to 2.0–2.9 M⁻¹ s⁻¹, representing a rate enhancement of approximately 5-10 fold relative to standard alkyl azide substrates [2]. The endo-BCN diastereomer present in commercial BCN-PEG3-Val-Cit exhibits SPAAC reactivity that is approximately 10-fold higher than exo-BCN .

SPAAC kinetics click chemistry efficiency BCN-azide cycloaddition

PEG3-Val-Cit Linker-payload cLogP Reduction of 2.1–3.25 Units Directly Correlates with Eliminated Aggregation and Enhanced Aqueous Solubility

The incorporation of hydrophilic spacers such as PEG3 into Val-Cit linker architectures produces a quantifiable reduction in linker-payload lipophilicity. In systematic comparisons using pyrene as a model hydrophobic payload, linear Val-Cit-PAB constructs yield a cLogP of 4.31, whereas PEG-containing Val-Cit linker constructs reduce cLogP to values between 1.06 and 2.21 [1]. This 2.1–3.25 unit reduction in calculated partition coefficient translates directly to a decrease in HIC retention time from ~15.0 minutes (linear-VC) to 9.1–9.7 minutes (PEG-containing), indicating substantially enhanced hydrophilicity [1]. The hydrophilic PEG spacer increases solubility in aqueous media, as noted in product technical specifications [2].

linker hydrophilicity ADC solubility cLogP optimization

BCN-PEG3-Val-Cit Enables Orthogonal Click Conjugation to Azide-Modified Antibodies with Reduced Off-Target Reactivity Relative to Maleimide-Thiol Chemistry

The BCN group in BCN-PEG3-Val-Cit reacts specifically with azide-functionalized biomolecules via strain-promoted alkyne-azide cycloaddition (SPAAC) without requiring copper catalysts that can damage sensitive biologics [1]. Unlike maleimide-containing linkers (e.g., Mal-PEG3-Val-Cit-PAB) that react with endogenous thiols, BCN exhibits no cross-reactivity with naturally occurring nucleophiles such as cysteine thiols, lysine amines, or histidine imidazoles . This bioorthogonality enables site-specific conjugation exclusively at engineered azide incorporation sites. The SPAAC reaction proceeds under physiological conditions (pH 7.4, 37°C) and does not interfere with other functional groups present in antibodies or payloads [2].

site-specific conjugation SPAAC orthogonality azide-alkyne click chemistry

Val-Cit Dipeptide Undergoes Cathepsin B-Mediated Cleavage with Lysosomal Specificity, Yet Class-Level Data Reveals Carboxylesterase 1C Susceptibility in Murine Plasma

The Val-Cit dipeptide in BCN-PEG3-Val-Cit is engineered for specific cleavage by cathepsin B within the lysosomal compartment, achieving intracellular payload release with minimal systemic release under ideal conditions [1]. However, class-level studies reveal a critical caveat: Val-Cit-PABC linkers undergo 36% payload release in mouse plasma over the assay duration due to carboxylesterase 1C (Ces1C) activity, compared to only 2.0–3.5% for exo-cleavable PEG-containing linkers of comparable architecture [2]. Additionally, human neutrophil elastase can prematurely cleave Val-Cit sequences, contributing to observed neutropenia and thrombocytopenia as dose-limiting toxicities in clinical ADCs using this dipeptide motif [3].

cathepsin B cleavage lysosomal release linker stability

endo-BCN Diastereomer Provides Superior Fluorescence Quenching Reduction Relative to exo-BCN in SPAAC-Derived Conjugates

Commercial BCN-PEG3-Val-Cit is supplied as the endo-BCN diastereomer. Comparative studies of BCN diastereomers demonstrate that only endo-BCN reduces fluorescence quenching in SPAAC reaction products, while exo-BCN does not exhibit this property [1]. This differential behavior arises from the extended tricyclic fused ring systems present in endo-BCN SPAAC products, which alter the electronic environment of conjugated fluorophores. Bis-endo-BCN derivatives have been successfully employed to conjugate bovine serum albumin (BSA) with 5-FAM derivative compounds without significant fluorescence attenuation [1]. The endo and exo isomers both possess near-identical reaction rate constants (k₂ ≈ 1.7–1.8 × 10³ M⁻¹ s⁻¹ for the CH₂OH derivatives) .

BCN diastereomer selection endo-BCN fluorescence applications

Recommended Application Scenarios for BCN-PEG3-Val-Cit Based on Quantitative Comparative Evidence


Site-Specific ADC Development with Azide-Engineered Antibodies Requiring Aggregation-Free Formulations

BCN-PEG3-Val-Cit is optimally deployed when antibodies have been engineered to contain azide-functionalized non-natural amino acids (e.g., p-azidophenylalanine) or azido-sugars at defined positions. The SPAAC conjugation proceeds with second-order rate constants of 0.28–2.9 M⁻¹ s⁻¹ [1] and produces homogeneous ADCs with controlled DAR. The PEG3 spacer reduces linker-payload cLogP by 2.1–3.25 units relative to non-PEGylated Val-Cit-PAB linkers, eliminating aggregation (≤0.5% vs 100% for linear-VC) and enabling development of ADCs with hydrophobic payloads that would otherwise precipitate [2]. This linker should be prioritized when payloads have cLogP >3 and aqueous solubility <10 µM, as the PEG3 hydrophilicity directly counteracts payload-driven aggregation.

Fluorescence Turn-On ADC Probes for Intracellular Trafficking and Lysosomal Release Monitoring

The endo-BCN stereochemistry in BCN-PEG3-Val-Cit uniquely enables construction of fluorescence-quenched ADC probes that undergo signal activation upon Val-Cit cleavage and payload release. Unlike exo-BCN derivatives that maintain fluorescence quenching in SPAAC products, endo-BCN reduces quenching and permits turn-on functionality [3]. This linker can be conjugated to fluorophore-quencher pairs where the quencher is attached via the Val-Cit cleavage site, producing probes for real-time imaging of ADC internalization, endosomal escape, and lysosomal cathepsin B activity. Researchers should note that Val-Cit class linkers exhibit 36% premature cleavage in mouse plasma due to Ces1C [4], so in vivo fluorescence studies require this baseline correction in murine models.

PROTAC Synthesis Requiring Copper-Free Click Chemistry with PEG3 Spacer Flexibility

BCN-PEG3-Val-Cit serves as a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The BCN group enables strain-promoted conjugation to azide-modified E3 ligase ligands or target protein ligands without copper catalysts that could degrade sensitive protein-targeting moieties. The PEG3 spacer provides 12-15 Å of extended reach between the two ligase-binding termini, which empirical PROTAC linker optimization studies indicate is the optimal length range for ternary complex formation and efficient target ubiquitination. The endo-BCN configuration ensures that fluorescence-based assays for PROTAC ternary complex formation remain functional, as exo-BCN linkers would quench fluorophore signals and prevent real-time monitoring [3].

Preclinical ADC Candidate Screening Where Murine Plasma Stability Data Must Be Interpreted with Species-Specific Correction

For ADCs constructed with BCN-PEG3-Val-Cit that will undergo murine efficacy and toxicology studies, investigators must apply a 36% premature release correction factor when interpreting plasma stability and PK data. Comparative analysis shows that Val-Cit-PAB class linkers release 36% of payload in mouse plasma versus only 2.0–3.5% for optimized exo-cleavable PEG-containing linkers [4]. This species-dependent instability (driven by Ces1C in rodents but absent in human plasma) can artificially narrow the observed therapeutic window. BCN-PEG3-Val-Cit should therefore be paired with parallel in vitro stability assessments in both mouse and human plasma to deconvolute species-specific cleavage from true cathepsin B-mediated lysosomal release. ADCs exhibiting >20% payload release in mouse plasma at 72 hours may require linker redesign before advancing to IND-enabling toxicology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for BCN-PEG3-Val-Cit

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.